
1-(But-3-en-1-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-3-en-1-yl)-1H-imidazole, also known as 3-(1-Butenyl)-1H-imidazole, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the imidazole family and has a unique chemical structure that makes it a promising candidate for various biological studies.
Mechanism of Action
The mechanism of action of 1-(But-1-(But-3-en-1-yl)-1H-imidazoleen-1-yl)-1H-imidazole is not fully understood. However, it is believed to exert its effects through the modulation of various cellular pathways. The compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(But-1-(But-3-en-1-yl)-1H-imidazoleen-1-yl)-1H-imidazole have been extensively studied. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been shown to possess antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(But-1-(But-3-en-1-yl)-1H-imidazoleen-1-yl)-1H-imidazole in lab experiments is its high yield synthesis method. This makes it a cost-effective way to produce the compound. Additionally, the compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the molecular pathways involved in its biological effects.
Future Directions
There are several future directions for the research on 1-(But-1-(But-3-en-1-yl)-1H-imidazoleen-1-yl)-1H-imidazole. One potential application is in the development of novel anti-inflammatory drugs. The compound has been shown to possess potent anti-inflammatory activity, making it a promising candidate for further drug development. Additionally, the compound has been shown to possess anticancer and antimicrobial activity, making it a potential candidate for the development of novel cancer and antimicrobial drugs. Further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(But-1-(But-3-en-1-yl)-1H-imidazoleen-1-yl)-1H-imidazole involves the reaction of 1H-imidazole with 1-chloro-1-(But-3-en-1-yl)-1H-imidazolebutene in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using column chromatography or recrystallization to obtain a pure compound. The yield of the synthesis method is usually high, making it a cost-effective way to produce the compound.
Scientific Research Applications
1-(But-1-(But-3-en-1-yl)-1H-imidazoleen-1-yl)-1H-imidazole has been studied for its potential therapeutic applications in various fields of science. It has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been shown to possess antimicrobial activity against various bacteria and fungi.
properties
CAS RN |
108412-94-8 |
|---|---|
Product Name |
1-(But-3-en-1-yl)-1H-imidazole |
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
1-but-3-enylimidazole |
InChI |
InChI=1S/C7H10N2/c1-2-3-5-9-6-4-8-7-9/h2,4,6-7H,1,3,5H2 |
InChI Key |
LFXVROMKMIUYTC-UHFFFAOYSA-N |
SMILES |
C=CCCN1C=CN=C1 |
Canonical SMILES |
C=CCCN1C=CN=C1 |
synonyms |
1H-Imidazole,1-(3-butenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



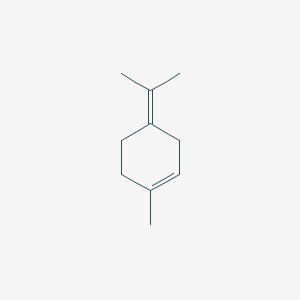

![3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol](/img/structure/B10133.png)


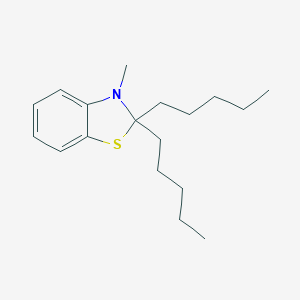
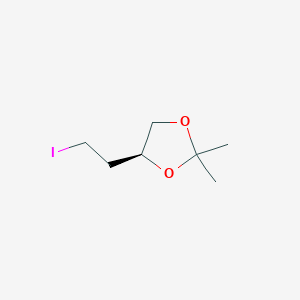
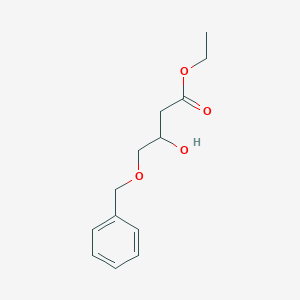

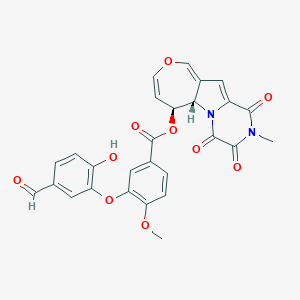
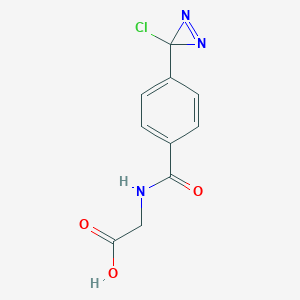
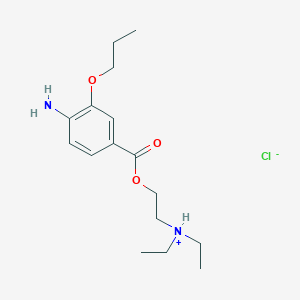
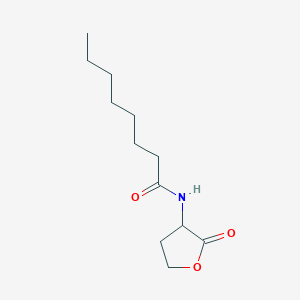
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)